4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a member of the 1,2,3-triazole family, characterized by its unique five-membered ring structure containing two nitrogen atoms. The compound features a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position. This specific arrangement contributes to its chemical reactivity and biological properties. The triazole ring is known for its stability and versatility in organic synthesis, making it a valuable scaffold in medicinal chemistry and material science.
Currently, there is no scientific literature available on the mechanism of action of 4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole.
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant biological activities. Specifically, 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has been studied for its potential:
The synthesis of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole can be achieved through several methods:
pythonCuI + Azide + Alkyne -> Triazole
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole has several applications:
Studies focusing on interaction profiles of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole have revealed:
Several compounds share structural similarities with 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Bromo-1H-1,2,3-triazole | Bromine at position 4 | Antifungal | More reactive due to lack of substituents at position 5 |
| 5-Methyl-1H-1,2,3-triazole | Methyl group at position 5 | Anticancer properties | Different regioselectivity in reactions |
| 4-Amino-1H-1,2,3-triazole | Amino group at position 4 | Antimicrobial | Enhanced solubility and bioavailability |
| 4-Chloro-1H-1,2,3-triazole | Chlorine at position 4 | Antiviral | Different halogen effects on reactivity |
The presence of different functional groups significantly influences their chemical reactivity and biological properties. The unique combination of a bromine atom and a methoxyethyl group in 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole enhances its potential as a versatile compound in synthetic chemistry and pharmacology.
4-Bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole is a heterocyclic compound featuring a five-membered triazole ring with three nitrogen atoms. Its molecular formula is $$ \text{C}5\text{H}8\text{Br}\text{N}_3\text{O} $$, with a molecular weight of 206.04 g/mol. The structure includes a bromine atom at the 4-position and a 2-methoxyethyl group at the 2-position of the triazole ring. The IUPAC name derives from this substitution pattern, emphasizing the bromo and methoxyethyl functional groups. The SMILES notation (COCCN1N=CC(=N1)Br) and InChIKey (KGIAKRDRCQTBOE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
The triazole core exhibits aromaticity due to delocalized π-electrons, while the methoxyethyl substituent introduces steric bulk and electronic effects. The bromine atom serves as a potential site for further functionalization via cross-coupling reactions.
Triazoles were first synthesized in the late 19th century, but the specific discovery timeline of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole remains undocumented in public literature. Its development likely emerged from advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which became prominent in the early 2000s. The compound’s synthesis aligns with methodologies described for analogous triazoles, where regioselective bromination and alkoxyalkylation steps are employed.
As a 1,2,3-triazole derivative, this compound exemplifies the versatility of triazoles in medicinal chemistry and materials science. The triazole scaffold is prized for its metabolic stability, hydrogen-bonding capacity, and ability to participate in π-π interactions. The methoxyethyl group enhances solubility in polar solvents, while the bromine atom enables diversification through palladium-catalyzed couplings. Its structural features make it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, and functional polymers.
The CuAAC reaction remains the cornerstone for synthesizing 1,2,3-triazole derivatives, including 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole. Key strategies involve the regioselective cycloaddition between terminal alkynes and azides under copper catalysis. For instance, Orita and co-workers demonstrated that bromo(phosphoryl)ethyne (5) reacts with azides (2) in the presence of CuI and MeOH/H₂O to yield 4-bromo-1,2,3-triazole derivatives [1]. The steric bulk of the phosphoryl group directs bromine to the 4-position, while the methoxyethyl substituent is introduced via subsequent alkylation or Mitsunobu reactions [5].
Regiochemical control is critical. Copper catalysts such as CuOTf·(C₆H₆)₀.₅ paired with chiral PyBOX ligands (e.g., L) enhance enantioselectivity in triazole formation [1]. For 2-substituted derivatives like 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, the methoxyethyl group is typically introduced via propargylation of 2-methoxyethanol before cycloaddition. This pre-functionalization ensures the substituent occupies the 2-position post-cyclization [5].
Bromination can occur either during or after triazole ring formation. Direct incorporation of bromine via CuAAC employs bromoalkynes, as shown in the synthesis of 4-bromo-1,2,3-triazoles from bromo(phosphoryl)ethyne [1]. Alternatively, post-synthetic bromination using electrophilic brominating agents (e.g., N-bromosuccinimide) targets specific positions. For example, Pd-catalyzed cross-coupling reactions convert intermediates like 6 and 7 into 4- or 5-bromotriazoles [1].
A notable approach involves the Mitsunobu reaction between ethyl lactate and 4-bromo-2-methoxyphenol to install the bromophenol moiety, followed by azide-alkyne cycloaddition [5]. This method ensures precise placement of bromine at the 4-position while the methoxyethyl group is introduced via etherification.
Optimizing CuAAC conditions is essential for high yields. Factors include:
For the methoxyethyl substituent, propargylation of 2-methoxyethanol under Mitsunobu conditions (DIAD, PPh₃) proceeds in 86% yield [5]. Subsequent reduction with DIBAL-H (90% yield) and azide introduction completes the precursor for CuAAC [5].
¹H NMR of 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole (C₅H₈BrN₃O) reveals distinct signals:
¹³C NMR confirms the triazole carbons (δ 145–150 ppm), brominated carbon (δ 105–110 ppm), and methoxyethyl carbons (OCH₃ at δ 55–60 ppm, OCH₂ at δ 65–70 ppm) [4].
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 205.9924 ([M+H]⁺), consistent with C₅H₈BrN₃O [4]. The isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) confirms bromine presence. Fragmentation pathways include loss of Br (Δ m/z 79.9) and cleavage of the methoxyethyl group [4].
While no X-ray data exists for 4-bromo-2-(2-methoxyethyl)-2H-1,2,3-triazole, analogous structures (e.g., 108 and 109) exhibit planar triazole rings with bond lengths of 1.34 Å (C–N) and 1.31 Å (N–N) [1]. The methoxyethyl group adopts a gauche conformation, minimizing steric strain [1].